molecular formula C4H6N4O B8654938 5-Amino-1-methyl-4-nitrosopyrazole

5-Amino-1-methyl-4-nitrosopyrazole

Cat. No. B8654938
M. Wt: 126.12 g/mol
InChI Key: OJGQNWRZILCCRW-UHFFFAOYSA-N
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Patent
US07192943B2

Procedure details

To a suspension of 5-amino-1-methyl-4-nitrosopyrazole (117 g) were added sulfuric acid (91 g) and 10% palladium on carbon (58 g). The mixture was hydrogenated under balloon pressure for 10 hours. The reaction mixture was filtered and the filtrate was concentrated in vacuo. To the concentrate was added isopropyl alcohol (2.3 L) and the mixture was stirred for 1 hour. The precipitated solid was collected by filtration and dried to give 4,5-diamino-1-methylpyrazole sulfate (158 g).
Quantity
117 g
Type
reactant
Reaction Step One
Quantity
91 g
Type
reactant
Reaction Step Two
Quantity
58 g
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:6]([CH3:7])[N:5]=[CH:4][C:3]=1[N:8]=O.[S:10](=[O:14])(=[O:13])([OH:12])[OH:11]>[Pd]>[S:10]([OH:14])([OH:13])(=[O:12])=[O:11].[NH2:8][C:3]1[CH:4]=[N:5][N:6]([CH3:7])[C:2]=1[NH2:1] |f:3.4|

Inputs

Step One
Name
Quantity
117 g
Type
reactant
Smiles
NC1=C(C=NN1C)N=O
Step Two
Name
Quantity
91 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
58 g
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated in vacuo
ADDITION
Type
ADDITION
Details
To the concentrate was added isopropyl alcohol (2.3 L)
FILTRATION
Type
FILTRATION
Details
The precipitated solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
10 h
Name
Type
product
Smiles
S(=O)(=O)(O)O.NC=1C=NN(C1N)C
Measurements
Type Value Analysis
AMOUNT: MASS 158 g
YIELD: CALCULATEDPERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.